(1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol
Description
Properties
IUPAC Name |
[1-(2-phenylethyl)benzimidazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-12-16-17-14-8-4-5-9-15(14)18(16)11-10-13-6-2-1-3-7-13/h1-9,19H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFBQXXGMITIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401333503 | |
| Record name | [1-(2-phenylethyl)benzimidazol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204170 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380865-18-9 | |
| Record name | [1-(2-phenylethyl)benzimidazol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Phenethyl 1h Benzo D Imidazol 2 Yl Methanol and Its Advanced Derivatives
Retrosynthetic Analysis and Strategic Disconnections for the Benzo[d]imidazole Core and Substituents
Retrosynthetic analysis of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol reveals several strategic disconnections. The primary disconnection points are the C-N bonds within the imidazole (B134444) ring and the C-C bond connecting the methanol (B129727) group. This approach logically deconstructs the target molecule into simpler, commercially available or readily synthesizable precursors. The core benzimidazole (B57391) structure is typically formed by the condensation of an ortho-phenylenediamine with a suitable carbonyl compound. For the target molecule, this would involve N-phenethyl-ortho-phenylenediamine and a protected hydroxymethyl aldehyde or its equivalent. Further disconnection of the N-phenethyl group leads to ortho-phenylenediamine and a phenethyl halide or tosylate, highlighting a modular approach to the synthesis.
Direct Synthesis Approaches to this compound
Direct synthesis methods offer efficient routes to the target compound, often in a one-pot fashion, which is advantageous in terms of time and resource management.
Condensation Reactions Involving ortho-Phenylenediamines and Aldehyde Precursors
The condensation of ortho-phenylenediamines with aldehydes is a cornerstone of benzimidazole synthesis. connectjournals.com This reaction can be catalyzed by various acids or transition metals. In the context of synthesizing this compound, a plausible route involves the reaction of N-phenethyl-ortho-phenylenediamine with glycolaldehyde. The reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and aromatization to yield the benzimidazole core. A variety of catalysts, including zinc triflate and zirconium(IV) chloride, have been shown to be effective for this type of transformation, often leading to high yields under mild conditions. sphinxsai.com
| Catalyst | Solvent | Temperature | Yield (%) |
| Zinc triflate | Ethanol | Reflux | High |
| ZrCl4 | Ethanol | Room Temp | Excellent |
| H-MCM-22 | Acetonitrile | Room Temp | 87 |
| Fe(III) porphyrin | Ethanol | 80 °C | 65-95 |
Multi-component Reaction Pathways for Benzo[d]imidazole Formation
Multi-component reactions (MCRs) are highly valued in modern organic synthesis for their ability to generate molecular complexity in a single step from multiple reactants. rsc.org An efficient one-pot, three-component process for synthesizing benzimidazole derivatives has been developed using a catalytic amount of an iron(III) porphyrin. rsc.org This reaction proceeds through domino C-N bond formation and cyclization of a benzo-1,2-quinone, an aldehyde, and ammonium acetate as the nitrogen source. rsc.org This methodology offers high yields under mild conditions. rsc.org Another notable MCR involves the reaction of o-iodoanilines, aldehydes, and sodium azide in the presence of a copper catalyst. organic-chemistry.org While not directly yielding the target molecule, these MCRs provide a versatile platform for accessing a wide range of substituted benzimidazoles that could be further elaborated to this compound.
Green Chemistry Principles Applied to the Synthesis of this Benzoimidazole Methanol Compound
The principles of green chemistry are increasingly being applied to the synthesis of benzimidazoles to minimize environmental impact. ijarsct.co.in Traditional methods often require harsh conditions, toxic solvents, and prolonged reaction times. ijarsct.co.inresearchgate.net Green alternatives focus on the use of environmentally benign solvents like water or deep eutectic solvents (DESs), energy-efficient techniques such as microwave irradiation, and recyclable catalysts. nih.govmdpi.com For instance, a sustainable method for the synthesis of 1,2-disubstituted benzimidazoles utilizes a DES composed of choline chloride and ortho-phenylenediamine, which acts as both the solvent and a reactant. nih.gov This approach offers high yields and a simplified work-up procedure. nih.gov Microwave-assisted synthesis has also emerged as a rapid and efficient method, significantly reducing reaction times and often avoiding the need for harmful solvents. ijarsct.co.in
| Green Chemistry Approach | Key Features | Advantages |
| Deep Eutectic Solvents (DES) | Acts as both solvent and reactant | High yields, simplified work-up, sustainable |
| Microwave Irradiation | Rapid heating, reduced reaction times | Energy-efficient, often solvent-free |
| Water as Solvent | Use of K2CO3 at 100°C | Environmentally benign, economical |
| ZnO Nanoparticles | Heterogeneous catalyst | Reusable, high yields |
Derivatization and Functionalization Strategies for this compound
Derivatization of the core molecule allows for the fine-tuning of its properties and the exploration of structure-activity relationships.
Chemical Modifications at the Benzo[d]imidazole Nitrogen (N1) Position
The N1 position of the benzimidazole ring is a common site for chemical modification. Alkylation, arylation, and acylation reactions can be readily performed at this position. For instance, the reaction of a pre-formed 2-(hydroxymethyl)benzimidazole with a phenethyl halide in the presence of a base like potassium carbonate can introduce the phenethyl group at the N1 position. This modular approach allows for the synthesis of a library of N1-substituted derivatives by varying the electrophile. The choice of solvent and base is crucial for controlling the regioselectivity of the N-alkylation, as substitution can also occur at the N3 position, leading to a mixture of isomers.
| Reagent | Conditions | Product |
| Phenylchloroformate | KOH, KI, Ethanol, 80°C | Phenyl 1-benzyl-1H-benzo[d]imidazol-2-ylcarbamates |
| Benzyl halides | Base | 1-benzyl-1H-benzo[d]imidazol-2-amines |
Transformations of the Phenethyl Moiety
Transformations would primarily involve electrophilic aromatic substitution on the phenyl ring of the moiety. The directing effects of the alkyl chain substituent (ortho-, para-directing) would guide the position of incoming electrophiles. Potential modifications include:
Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Incorporation of halogen atoms (e.g., -Cl, -Br) through reactions with elemental halogens in the presence of a Lewis acid catalyst. For instance, substitution with a chloride atom has been noted in related N-substituted opioid structures to influence receptor affinity. mdpi.com
Friedel-Crafts Acylation/Alkylation: Addition of acyl or alkyl groups, although these reactions can be prone to rearrangements and multiple substitutions.
These modifications would yield a library of derivatives with varied electronic and steric properties, useful for structure-activity relationship studies. The specific conditions for these reactions would require careful optimization to avoid undesired side reactions on the benzimidazole core.
Reactivity and Derivatization of the 2-Methanol Group
The 2-methanol group (-CH₂OH) is a primary alcohol and a versatile functional handle for a wide range of chemical derivatizations. Its reactivity is central to creating a diverse array of advanced analogues.
Oxidation: The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reagent and reaction conditions.
To Aldehyde: Use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) would yield (1-phenethyl-1H-benzo[d]imidazole-2-yl)carbaldehyde.
To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) would lead to the formation of (1-phenethyl-1H-benzo[d]imidazole-2-yl)carboxylic acid.
Esterification and Etherification: The hydroxyl group readily participates in reactions to form esters and ethers.
Esterification: Reaction with carboxylic acids (under acidic catalysis, e.g., Fischer esterification) or more reactive acyl chlorides and anhydrides (often in the presence of a base) produces the corresponding esters.
Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (like sodium hydride, NaH) followed by reaction with an alkyl halide, can be employed to synthesize a variety of ethers.
Halogenation: The hydroxyl group can be substituted with a halogen, converting it into a better leaving group for subsequent nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would convert the alcohol to 2-(chloromethyl)-1-phenethyl-1H-benzo[d]imidazole or 2-(bromomethyl)-1-phenethyl-1H-benzo[d]imidazole, respectively. These halogenated intermediates are highly reactive precursors for further derivatization with various nucleophiles, including amines, thiols, and alcohols. ijpsjournal.comarabjchem.org
The table below summarizes key derivatization reactions of the 2-methanol group.
| Reaction Type | Reagent(s) | Product Class | Example Product Name |
| Oxidation (mild) | Pyridinium chlorochromate (PCC) | Aldehyde | (1-phenethyl-1H-benzo[d]imidazole-2-yl)carbaldehyde |
| Oxidation (strong) | Potassium permanganate (KMnO₄) | Carboxylic Acid | (1-phenethyl-1H-benzo[d]imidazole-2-yl)carboxylic acid |
| Esterification | Acyl Chloride (R-COCl), Base | Ester | (1-phenethyl-1H-benzo[d]imidazol-2-yl)methyl acetate |
| Etherification | Sodium Hydride (NaH), Alkyl Halide (R-X) | Ether | 2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole |
| Halogenation | Thionyl Chloride (SOCl₂) | Chloroalkane | 2-(chloromethyl)-1-phenethyl-1H-benzo[d]imidazole |
Purification and Isolation Techniques for Synthetic Intermediates and the Final Product
The successful synthesis of this compound and its derivatives relies on effective purification and isolation methods to ensure the high purity of the final compounds and their intermediates. The choice of technique is dictated by the physical and chemical properties of the target molecule, such as polarity, solubility, and crystallinity.
Chromatography: Column chromatography is a fundamental purification technique for benzimidazole derivatives. nih.gov
Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase due to its efficacy in separating compounds of moderate polarity.
Mobile Phase (Eluent): A mixture of a non-polar solvent (like n-hexane) and a more polar solvent (like ethyl acetate) is typically used. nih.gov The ratio is optimized based on the polarity of the compound being isolated; progress is monitored by Thin Layer Chromatography (TLC). nih.govnih.gov For instance, a common solvent system for TLC analysis is a 3:5 ratio of ethyl acetate to n-hexane. nih.gov
Recrystallization: This is a powerful method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. researchgate.net For some benzimidazole syntheses, the crude product can be dissolved in a suitable solvent, the catalyst removed by filtration, and the pure product obtained as crystals upon cooling the filtrate. kashanu.ac.ir
Extraction and Washing: Liquid-liquid extraction is frequently used during the work-up procedure to separate the product from reagents, catalysts, and by-products. nih.govgoogle.com The reaction mixture is often diluted with water and extracted with an organic solvent like dichloromethane or ethyl acetate. nih.gov The organic layer is then washed with brine or basic solutions (e.g., 5% NaHCO₃) to remove residual acids or salts before being dried over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). nih.govnih.gov
Filtration: When the product precipitates out of the reaction mixture as a solid, it can be collected by simple filtration. nih.gov This is often followed by washing with a cold solvent to remove soluble impurities. nih.gov
The table below outlines common purification strategies used at different stages of synthesis.
| Purification Stage | Technique | Typical Reagents/Solvents | Purpose |
| Reaction Work-up | Liquid-Liquid Extraction | Dichloromethane, Ethyl Acetate, Water, Brine | Initial separation of product from aqueous phase and salts. nih.govgoogle.com |
| Crude Purification | Column Chromatography | Silica Gel, Ethyl Acetate/n-Hexane mixtures | Separation of the target compound from by-products and unreacted starting materials. nih.gov |
| Final Product Polishing | Recrystallization | Ethanol, Acetone, Water/Ethanol mixtures | To obtain a highly pure, crystalline final product. researchgate.net |
| Solid Isolation | Filtration | Cold Water, Hexane | Collection of precipitated solids from the reaction or crystallization solvent. nih.gov |
Computational and Theoretical Chemistry Studies on 1 Phenethyl 1h Benzo D Imidazol 2 Yl Methanol
Electronic Structure, Frontier Molecular Orbital (HOMO-LUMO) Analysis, and Reactivity Descriptors
Analysis of the electronic structure of benzimidazole (B57391) derivatives is crucial for understanding their reactivity. This is commonly achieved by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. A smaller energy gap generally suggests higher reactivity.
From these orbital energies, global reactivity descriptors can be calculated. These quantum chemical parameters, such as electronegativity, chemical potential, hardness, softness, and the electrophilicity index, provide quantitative measures of the molecule's reactive nature. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack.
Table 1: Representative Global Reactivity Descriptors (Illustrative) This table is illustrative of the types of data generated in such studies; no published values exist for (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol.
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting power |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer |
| Chemical Softness (S) | 1/(2η) | Measure of polarizability |
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional structure. Conformational analysis is performed to identify the most stable spatial arrangement (conformer) of the molecule. This involves systematically rotating flexible bonds and calculating the potential energy of each resulting structure. The results are often visualized on a Potential Energy Surface (PES) map, which plots energy versus the rotational angles (dihedrals). The structure corresponding to the global minimum on the PES is the most stable conformer. Frequency calculations are then used to confirm that these stable structures are true energy minima.
Mechanistic Investigations of Synthetic Pathways using Computational Methods
Computational chemistry can be employed to elucidate the reaction mechanisms for synthesizing benzimidazole derivatives. By modeling the reaction pathways, researchers can identify transition states, calculate activation energies, and determine the thermodynamic feasibility of different synthetic routes. This provides valuable insights that can help optimize reaction conditions, improve yields, and predict potential byproducts. For instance, DFT calculations can model the cyclocondensation reaction often used to form the benzimidazole ring.
Prediction and Validation of Spectroscopic Parameters
Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. Using methods like DFT, vibrational frequencies (FT-IR), and nuclear magnetic resonance (¹H and ¹³C NMR) chemical shifts can be calculated. These predicted spectra are then compared with experimental data to confirm the molecular structure. A strong correlation between theoretical and experimental values validates the optimized geometry of the molecule. Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals.
Molecular Docking and Interaction Studies with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a biological target, such as a protein or DNA. This method is instrumental in drug discovery for understanding the binding mechanisms at a molecular level. The process involves placing the ligand into the active site of the macromolecule and calculating a docking score, which estimates the binding free energy. Analysis of the docked pose reveals key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex.
Density Functional Theory (DFT) Applications in Understanding Molecular Properties
Density Functional Theory (DFT) is a versatile and widely used computational method in quantum chemistry. It is employed to investigate a broad range of molecular properties for benzimidazole compounds. Applications of DFT include:
Geometric Optimization: Determining the most stable, lowest-energy 3D structure of the molecule.
Electronic Properties: Calculating orbital energies (HOMO/LUMO), electron density, and MEP maps to understand reactivity.
Spectroscopic Analysis: Predicting IR, NMR, and UV-Vis spectra to aid in structural characterization.
Thermodynamic Properties: Calculating parameters such as enthalpy, entropy, and Gibbs free energy.
Reactivity Descriptors: Quantifying the chemical reactivity and stability of the molecule through various calculated indices.
These DFT-based studies provide a comprehensive theoretical understanding of a molecule's structure and behavior, complementing and guiding experimental research.
Exploration of Biological Interactions and Molecular Target Identification Strictly Excluding Clinical Human Trial Data, Dosage, Administration, and Safety/adverse Effect Profiles
Receptor Binding Studies and Affinities
While specific receptor binding data for (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol is not extensively documented in publicly available research, the benzimidazole (B57391) scaffold is known to interact with a variety of receptors. Studies on analogous compounds provide insights into the potential receptor binding profiles. For instance, certain benzimidazole derivatives have been investigated as ligands for the androgen receptor and the corticotropin-releasing factor 1 (CRF-1) receptor. acs.orgsemanticscholar.org
In silico and in vitro studies on other benzimidazole series have demonstrated varying affinities for different receptors. For example, a series of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole (B2756460) derivatives showed good binding affinity towards the CRF-1 receptor, with one compound exhibiting a strong binding affinity, suggesting its potential as a drug candidate for stress-dependent disorders. semanticscholar.org Furthermore, pharmacophore modeling and QSAR analysis of numerous compounds from the ChEMBL database have been used to predict the antipsychotic activity of benzimidazole derivatives through their interaction with the 5-HT2A receptor. researchgate.net The diverse receptor interactions of the benzimidazole core suggest that substitutions at the 1- and 2-positions, such as the phenethyl and methanol (B129727) groups in the title compound, play a crucial role in determining receptor selectivity and affinity. nih.gov
Table 1: Examples of Receptor Binding in Benzimidazole Derivatives
| Benzimidazole Derivative Class | Target Receptor | Observed Interaction |
|---|---|---|
| 2-((2-phenoxyethyl) thio)-1H-benzimidazoles | Androgen Receptor (BF3 site) | Inhibition of receptor function acs.org |
| 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazoles | Corticotropin-Releasing Factor 1 (CRF-1) | Antagonistic binding semanticscholar.org |
Enzyme Inhibition/Activation Mechanisms at the Molecular Level
The benzimidazole structure is a common motif in various enzyme inhibitors. nih.gov Research on related compounds indicates that this compound could potentially exhibit inhibitory activity against several enzyme families. For instance, benzimidazole derivatives have been identified as inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cell signaling. google.com
Novel benzimidazole derivatives have also been developed as potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase 1 (mPGES-1), an enzyme implicated in inflammation and pain. nih.gov One such compound demonstrated high selectivity for mPGES-1 over other enzymes like COX-1 and COX-2. nih.gov Furthermore, substituted benzimidazole analogues have been identified as potential inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism. nih.govacs.org Molecular docking studies of these inhibitors suggest that they bind to the active site of the α-amylase enzyme. nih.gov The inhibitory mechanism of benzimidazole derivatives can vary, with some acting as competitive inhibitors while others may function through non-competitive or allosteric mechanisms. nih.gov
Structure-Activity Relationship (SAR) Investigations for Modulating Biological Functions
Structure-activity relationship (SAR) studies of benzimidazole derivatives have revealed key structural features that influence their biological activity. The substituents at the N-1 and C-2 positions of the benzimidazole core are critical determinants of potency and selectivity. nih.govacs.org
For N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, the nature of the alkyl group at the N-1 position and the substituent on the phenyl ring at the C-2 position significantly impact their antiproliferative and antimicrobial activities. acs.orgnih.gov For example, increasing the length of the alkyl chain at the N-1 position has been shown to enhance anticancer effects in certain series. acs.org The presence of a hydrophobic substituent on the phenyl ring at the C-2 position can also contribute to increased biological activity. nih.gov
In the context of this compound, the phenethyl group at the N-1 position provides a significant hydrophobic and aromatic component, which could influence its interaction with biological targets. The methanol group at the C-2 position introduces a polar, hydrogen-bonding capable moiety, which could be critical for binding to the active site of an enzyme or receptor. nih.gov SAR studies on similar compounds suggest that modifications to either of these groups would likely have a substantial impact on the compound's biological function. nih.gov
Table 2: General SAR Insights for Benzimidazole Derivatives
| Position of Substitution | Influence on Biological Activity |
|---|---|
| N-1 Position | The nature and length of the alkyl or aryl substituent can modulate lipophilicity and steric interactions, affecting potency and cell permeability. acs.org |
| C-2 Position | The substituent at this position is crucial for determining the type of biological activity and the specificity of interaction with targets. Aromatic, heterocyclic, or small polar groups can lead to diverse pharmacological profiles. nih.gov |
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For the benzimidazole class, pharmacophore models have been developed for various targets. These models typically highlight the importance of the benzimidazole core as a scaffold that presents key interaction features. researchgate.net
A typical pharmacophore model for a benzimidazole derivative might include:
Aromatic Rings: The benzene (B151609) and imidazole (B134444) rings often engage in π-π stacking interactions with aromatic residues in a protein's binding site. nih.gov
Hydrogen Bond Donors and Acceptors: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while an N-H group can act as a donor. Substituents like the methanol group in this compound can also provide additional hydrogen bonding opportunities. semanticscholar.org
Hydrophobic Features: Alkyl or aryl substituents, such as the phenethyl group, contribute to hydrophobic interactions within the binding pocket. nih.gov
The design of new ligands based on the benzimidazole scaffold often involves modifying substituents at the N-1 and C-2 positions to optimize these pharmacophoric features for a specific biological target. nih.gov
Elucidation of Molecular Mechanisms of Action
The molecular mechanisms of action for benzimidazole derivatives are diverse and depend on their specific structure and the biological target with which they interact. nih.govnih.gov Molecular docking studies have been instrumental in elucidating these mechanisms at the molecular level.
For instance, molecular docking of benzimidazole derivatives into the active sites of enzymes like dihydrofolate reductase has revealed key protein-ligand interactions, including hydrogen bonds with crucial amino acid residues. acs.org In the case of topoisomerase inhibition, certain 1H-benzo[d]imidazole derivatives are believed to exert their anticancer effects by binding to the DNA minor groove and inhibiting the enzyme's function. nih.gov Spectroscopic studies have confirmed the interaction of these compounds with DNA. nih.gov
For this compound, it can be hypothesized that its mechanism of action would involve direct interaction with a protein target. The phenethyl group might anchor the molecule in a hydrophobic pocket of the binding site, while the benzimidazole core and the methanol group could form specific hydrogen bonds and other polar interactions with amino acid residues. semanticscholar.org The planarity of the benzimidazole ring system also allows for potential π–π stacking interactions. nih.gov
Potential Applications in Materials Science and Supramolecular Chemistry
Integration of Benzo[d]imidazole Methanol (B129727) Scaffolds into Organic Electronic Materials
Benzimidazole (B57391) derivatives are being investigated for their use in organic electronics. Their inherent charge transport properties and thermal stability make them suitable candidates for components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific substituents on the benzimidazole core can significantly influence the electronic properties of the resulting materials. The introduction of a phenethyl group at the N1 position and a methanol group at the C2 position could modulate the solubility, molecular packing, and electronic energy levels of the compound, which are critical parameters for device performance.
Self-Assembly Processes and Supramolecular Architectures
The benzimidazole moiety is a well-known participant in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the driving forces for self-assembly processes. researchgate.net These interactions can lead to the formation of highly ordered supramolecular structures, including gels, liquid crystals, and nanofibers. researchgate.net The phenethyl group in (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol could introduce additional van der Waals and π-π stacking interactions, influencing the morphology and properties of the resulting self-assembled materials. The methanol group can participate in hydrogen bonding, further directing the formation of specific supramolecular architectures.
Table 1: Interactions Driving Self-Assembly in Benzimidazole Derivatives
| Interaction Type | Description | Potential Role of Substituents |
| Hydrogen Bonding | Occurs between the N-H group of the imidazole (B134444) ring and suitable acceptors, or involving the hydroxyl group of the methanol substituent. | The methanol group provides an additional site for hydrogen bonding, enhancing the directionality and strength of self-assembly. |
| π-π Stacking | Aromatic rings of the benzimidazole and phenethyl groups can stack on top of each other, leading to ordered structures. | The phenethyl group increases the aromatic surface area, potentially strengthening π-π stacking interactions. |
| Metal Coordination | The nitrogen atoms of the imidazole ring can coordinate with metal ions to form metal-organic frameworks (MOFs) and coordination polymers. researchgate.net | The electronic properties of the benzimidazole ring, influenced by the phenethyl and methanol groups, can affect the coordination affinity and the resulting structure. |
Applications in Chemical Sensing and Molecular Recognition Systems
Benzimidazole derivatives have been successfully employed as chemosensors for the detection of various ions and molecules. The nitrogen atoms in the imidazole ring can act as binding sites for metal ions, and the aromatic scaffold can be functionalized with fluorophores or chromophores to signal a binding event. The specific binding affinity and selectivity of a benzimidazole-based sensor are highly dependent on the substituents. The phenethyl and methanol groups in this compound could create a specific binding pocket, enabling selective recognition of target analytes.
Development of Novel Functional Materials Based on this Compound's Structure
The unique combination of a bulky phenethyl group and a reactive methanol group on the benzimidazole scaffold opens up possibilities for the development of novel functional materials. The methanol group can be further modified through esterification or etherification to attach other functional units, leading to the creation of polymers, dendrimers, or hybrid materials with tailored properties. These materials could find applications in areas such as drug delivery, catalysis, and smart coatings. The development of such materials is an active area of research, with the goal of creating advanced materials with enhanced performance and new functionalities. rsc.org
Future Directions and Emerging Research Avenues for 1 Phenethyl 1h Benzo D Imidazol 2 Yl Methanol Research
Advancements in Stereoselective Synthesis of Chiral Analogues
The synthesis of enantiomerically pure compounds is a significant goal in modern organic chemistry, particularly for pharmaceutical applications where the chirality of a molecule can drastically influence its biological activity. While (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol is achiral, the introduction of stereocenters into its analogues opens up a vast new chemical space. Future research will likely focus on developing advanced stereoselective synthetic methods to produce these chiral analogues.
Most current protocols for creating C2-substituted benzimidazoles involve the late-stage construction of the imidazole (B134444) ring, often under harsh conditions, which limits their application to chiral products. eprajournals.com A significant challenge and a key future direction is the development of methods for the direct, asymmetric functionalization of the benzimidazole (B57391) core. eprajournals.com
Emerging strategies that could be applied include:
Asymmetric Catalysis: Utilizing chiral catalysts, such as those derived from chiral amines and 2-chlorobenzimidazole, can facilitate enantioselective transformations. ijarsct.co.in Research into novel chiral N-heterocyclic carbene (NHC) ligands and metal complexes (e.g., Copper, Palladium) shows promise for catalyzing asymmetric reactions on the benzimidazole scaffold. eprajournals.comnih.govchemmethod.com For instance, the copper-hydride catalyzed C2-allylation of N-protected benzimidazoles using 1,3-dienes as pronucleophiles has been shown to produce chiral C2-substituted products with excellent stereoselectivity. eprajournals.com Adapting such methods to introduce chiral alcohol or other functional groups to analogues of this compound is a promising avenue.
Organocatalysis: Chiral bifunctional organocatalysts, including benzimidazole derivatives themselves, can activate substrates through hydrogen bonding, enabling enantioselective reactions like α-amination of dicarbonyl compounds. ijarsct.co.in Exploring these catalysts for stereoselective additions to a benzimidazole-2-carboxaldehyde precursor could yield chiral methanol (B129727) analogues.
Atropisomerism: A fascinating area of chirality is atropisomerism, where chirality arises from restricted rotation around a single bond. The palladium-catalyzed enantioselective synthesis of benzimidazole atropisomers featuring a chiral N-N axis has been recently achieved. nih.gov Investigating whether bulky substituents on the phenethyl group or the benzimidazole ring of the target compound could lead to stable, chiral atropisomers represents a novel research direction.
The successful development of these stereoselective routes will be critical for systematically studying the structure-activity relationships of chiral this compound analogues and identifying enantiomers with enhanced or specific biological activities.
Hybrid Approaches Combining Computational and Experimental Techniques
The integration of computational chemistry with experimental synthesis and biological evaluation has become an indispensable tool in modern drug discovery and materials science. This hybrid approach allows for the rational design of molecules, prediction of their properties, and understanding of their interaction mechanisms at an atomic level, thereby saving significant time and resources. For this compound and its future derivatives, these synergistic techniques will be crucial for accelerating research and development.
Future research will increasingly rely on a variety of computational tools used in tandem with laboratory experiments:
Molecular Docking and Dynamics: In silico molecular docking is a powerful technique to predict the binding affinity and orientation of a ligand within the active site of a biological target. eprajournals.comijarsct.co.innih.govnih.gov This can be used to screen virtual libraries of this compound derivatives against various enzymes or receptors (e.g., kinases, DNA gyrase, cytochrome P450) to identify promising candidates for synthesis and experimental testing. eprajournals.comijarsct.co.innih.gov Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complexes over time, providing a more dynamic and realistic view of the molecular interactions. nih.govbeilstein-journals.org
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to calculate the electronic structure, optimized geometry, and spectroscopic properties (e.g., NMR, IR) of molecules. nih.govbeilstein-journals.orgderpharmachemica.comrsc.orgnih.gov These calculations can predict molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO), which provide insights into the molecule's reactivity and interaction capabilities. nih.govderpharmachemica.com A strong correlation between DFT-calculated data and experimental results serves to validate the synthesized structures and provides a deeper understanding of their physicochemical properties. rsc.orgnih.gov
ADMET Prediction: A significant hurdle in drug development is poor pharmacokinetic profiles. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction allows researchers to evaluate the drug-likeness of designed compounds at an early stage, flagging potential issues with properties like solubility, permeability, and toxicity before committing to synthesis. nih.govmdpi.com
This iterative cycle of in silico design, chemical synthesis, in vitro/in vivo evaluation, and computational analysis allows for the rapid optimization of lead compounds, making it a cornerstone for future research on this compound derivatives. nih.gov
| Computational Technique | Application in Benzimidazole Research | Potential Future Use for this compound |
| Molecular Docking | Predicts binding modes and affinities to protein targets (e.g., enzymes, receptors). eprajournals.comijarsct.co.innih.gov | Identify potential biological targets and prioritize synthesis of novel, more potent analogues. |
| Molecular Dynamics (MD) | Simulates the dynamic behavior and stability of ligand-protein complexes. nih.govbeilstein-journals.org | Validate docking results and understand the flexibility and interaction dynamics at the binding site. |
| Density Functional Theory (DFT) | Calculates optimized geometry, electronic properties, and spectroscopic data. beilstein-journals.orgderpharmachemica.comrsc.org | Predict reactivity, stability, and spectroscopic signatures of new derivatives to guide synthesis and characterization. |
| ADMET Prediction | Assesses drug-likeness and pharmacokinetic properties in silico. nih.govmdpi.com | Filter out compounds with predicted poor ADMET profiles early in the design phase. |
Exploration of Novel Interdisciplinary Applications Beyond Current Scopes
While the benzimidazole scaffold is renowned for its wide-ranging pharmacological activities, its unique physicochemical properties make it a versatile building block for applications far beyond traditional medicine. eprajournals.com Future research on this compound and its derivatives should actively explore these novel, interdisciplinary avenues, moving from a primary focus on bioactivity to materials science, sensor technology, and beyond.
Emerging fields where derivatives of this compound could make an impact include:
Materials Science and Corrosion Inhibition: Benzimidazole derivatives are highly effective corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum, in aggressive acidic or saline environments. eprajournals.comijarsct.co.innih.govacs.org They function by adsorbing onto the metal surface, forming a protective film that inhibits both anodic and cathodic reactions. ijarsct.co.in Designing analogues of this compound specifically for this purpose, perhaps by incorporating additional coordinating groups, could lead to new, high-performance anti-corrosion agents.
Optical Materials and Sensors: The benzimidazole core is a versatile fluorophore. Its structure can be modified to create chemosensors that detect specific analytes through changes in fluorescence or color. nih.gov Applications include the development of sensors for pH and metal ions like Zn(II), Cu(II), and Fe(II)/Fe(III). nih.govrsc.orgajgreenchem.com Furthermore, these compounds are being investigated for use in optoelectronics, such as in organic light-emitting diodes (OLEDs) and perovskite solar cells, where they can function as emitters or electron-transporting materials. beilstein-journals.orgmdpi.comrsc.org
Supramolecular Chemistry: The ability of the benzimidazole moiety to participate in hydrogen bonding, π-π stacking, and metal coordination makes it an excellent building block for supramolecular assemblies. chemmethod.comderpharmachemica.comnanobioletters.com This has led to the creation of benzimidazole-based supramolecular gels, metal-organic frameworks (MOFs), and coordination polymers. chemmethod.comderpharmachemica.com These materials have potential applications in catalysis, gas storage, sensing, and drug delivery. chemmethod.com
Polymer Science: Incorporating the rigid, thermally stable benzimidazole unit into polymer backbones can create high-performance materials. Polybenzimidazoles (PBIs) and poly(benzimidazole imide)s (PBIIs) are known for their exceptional thermal and chemical stability, making them suitable for applications like fire-resistant textiles and membranes for fuel cells.
| Interdisciplinary Field | Application of Benzimidazole Derivatives | Future Potential for this compound Analogues |
| Corrosion Science | Formation of protective films on metal surfaces. ijarsct.co.innih.govacs.org | Development of new, efficient corrosion inhibitors for industrial applications. |
| Optical Sensing | Fluorescent and colorimetric chemosensors for ions and pH. nih.govnih.govrsc.org | Creation of selective sensors for environmental monitoring or biological imaging. |
| Optoelectronics | Emitters and electron-transporting materials in OLEDs and solar cells. beilstein-journals.orgmdpi.com | Design of novel materials for advanced electronic and photovoltaic devices. |
| Supramolecular Chemistry | Building blocks for gels, MOFs, and coordination polymers. chemmethod.comderpharmachemica.com | Fabrication of smart materials with tunable properties for sensing or catalysis. |
| Polymer Science | Monomers for high-performance, thermally stable polymers (e.g., PBIs). | Synthesis of novel polymers with enhanced mechanical, thermal, or optical properties. |
Development of Sustainable and Eco-friendly Synthetic Protocols
In line with the global push towards environmental responsibility, the principles of green chemistry are becoming central to chemical synthesis. Traditional methods for synthesizing benzimidazoles often rely on harsh reaction conditions, toxic solvents, and stoichiometric reagents, leading to significant waste and environmental impact. ijarsct.co.in A critical direction for future research is the development of sustainable and eco-friendly protocols for the synthesis of this compound and its derivatives.
The focus of this research will be on several key areas of green chemistry:
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a highly efficient method, drastically reducing reaction times from hours to minutes and often increasing yields. nih.govmdpi.com This technique minimizes energy consumption and is compatible with solvent-free conditions. nih.gov
Green Solvents and Solvent-Free Reactions: A major goal is to replace volatile and toxic organic solvents. Water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DES) are being explored as benign reaction media. chemmethod.comnih.gov Even more attractive are solvent-free protocols, where reactions are conducted using grinding or with reactants adsorbed on a solid support like silica (B1680970) gel, which simplifies work-up and minimizes waste. eprajournals.comnih.govmdpi.com
Eco-Friendly Catalysis: The development of efficient and recyclable catalysts is paramount. This includes:
Heterogeneous Catalysts: Nanoparticle catalysts (e.g., nano-ZnS) and catalysts supported on solid matrices (e.g., MgO@DFNS, nano-Ni(II)/Y zeolite) offer easy separation and reusability. rsc.orgnanobioletters.com
Biocatalysts and Natural Catalysts: Exploring enzymes or readily available, biodegradable natural materials like pomegranate peel powder as catalysts presents a highly sustainable option.
Earth-Abundant Metal Catalysts: Replacing precious metal catalysts (e.g., palladium, rhodium) with those based on abundant and less toxic metals like cobalt or iron is a key goal for sustainable synthesis. acs.org
One-Pot Procedures: Designing synthetic routes where multiple steps are performed in a single reaction vessel without isolating intermediates (one-pot synthesis) improves efficiency, saves resources, and reduces waste generation. derpharmachemica.comrsc.org
By embracing these green chemistry principles, future syntheses of this compound and its analogues can be made more efficient, economical, and environmentally sustainable, aligning chemical manufacturing with the goals of a circular economy. eprajournals.com
| Green Chemistry Approach | Description | Examples in Benzimidazole Synthesis |
| Microwave Irradiation | Use of microwave energy to accelerate reactions. | Reduces reaction times from hours to minutes, often under solvent-free conditions. nih.govmdpi.com |
| Green Solvents | Replacement of hazardous solvents with benign alternatives. | Use of water, deep eutectic solvents (DES), or polyethylene glycol (PEG). chemmethod.comnih.gov |
| Solvent-Free Conditions | Reactions conducted without a solvent, often via grinding. | Simplifies purification, reduces waste, and lowers environmental impact. eprajournals.comeprajournals.com |
| Sustainable Catalysts | Use of recyclable, non-toxic, or naturally derived catalysts. | Nanoparticles, supported catalysts, earth-abundant metals, and natural materials like pomegranate peel. rsc.orgacs.org |
| One-Pot Synthesis | Combining multiple reaction steps into a single operation. | Increases efficiency and atom economy while minimizing waste. derpharmachemica.comrsc.org |
Q & A
Q. What synthetic strategies are employed for preparing (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol?
The compound is synthesized via multi-step reactions. For instance, intermediate (XIb) undergoes treatment with hydroxylamine·HCl and Na₂CO₃ in methanol under reflux, followed by purification via column chromatography. Key steps include controlled reaction conditions (temperature, solvent) and purification to achieve optimal yields .
Q. What analytical techniques are critical for characterizing this compound?
1H NMR confirms structural features (e.g., δ 4.52 ppm for phenethyl CH₂), while LC-MS verifies molecular ions (e.g., m/z 236.21 [M+H]⁺). Elemental analysis validates purity, and melting point determination (180–182°C) serves as a purity indicator .
Q. How can researchers determine the solubility and stability of this compound under varying conditions?
LogP (~1.94) and polar surface area (38.05 Ų) predict solubility in solvents like methanol or dichloromethane. Stability studies under acidic/basic conditions (pH 3–10) and thermal gravimetric analysis (TGA) assess degradation pathways .
Advanced Research Questions
Q. How can oxidation reactions of this compound be optimized for aldehyde formation?
Oxidation to the aldehyde derivative is achieved using Dess-Martin periodinane (DMP) in dichloromethane at 4°C (90% yield) or Ru-based catalysts with H₂O₂ in water at 50°C (70% yield). MnO₂ in CH₂Cl₂/MeOH (6:1) provides moderate yields (51%). Catalyst selection depends on substrate tolerance and environmental considerations .
Q. What computational approaches predict the physicochemical and electronic properties of this compound?
Density functional theory (DFT) with B3LYP/6-31G* calculates properties like logP (1.938), dipole moments, and HOMO-LUMO gaps. These correlate with experimental data, guiding solubility and permeability predictions for drug discovery .
Q. How do structural modifications at the phenethyl group influence biological activity?
SAR studies reveal electron-withdrawing groups (e.g., -CF₃) on the phenethyl moiety enhance antimicrobial activity by 3-fold, while bulky substituents reduce membrane penetration. Docking studies against targets like PBP2a (Staphylococcus aureus) correlate binding scores with MIC values .
Q. What strategies resolve contradictions in spectral data during characterization?
Discrepancies in NMR shifts (e.g., aromatic proton splitting) are addressed by comparing experimental data with DFT-simulated spectra. Cross-validation using HSQC and HMBC experiments clarifies ambiguous assignments .
Q. How can regioselectivity challenges in benzimidazole functionalization be mitigated?
Protecting group strategies (e.g., SEM groups) or directing groups (e.g., sulfonamides) guide functionalization at the 2-position. Copper-catalyzed coupling reactions enable selective C–N bond formation .
Methodological Considerations
Q. What purification methods are optimal for isolating this compound?
Column chromatography with silica gel (cyclohexane/ethyl acetate gradients) removes byproducts. Recrystallization in ethanol improves purity (>99%), confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
